molecular formula C7H4ClNO3 B015764 4-Chloro-2-nitrobenzaldehyde CAS No. 5551-11-1

4-Chloro-2-nitrobenzaldehyde

Cat. No.: B015764
CAS No.: 5551-11-1
M. Wt: 185.56 g/mol
InChI Key: MZPNQUMLOFWSEK-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzaldehyde: is an organic compound with the molecular formula C7H4ClNO3 . It is a crystalline solid that appears as a yellow powder. This compound is primarily used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry .

Scientific Research Applications

4-Chloro-2-nitrobenzaldehyde has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-nitrobenzaldehyde is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is often involved in reactions due to its unique chemical properties . The compound’s role is to participate in reactions at this position, leading to various chemical transformations .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule . This process can lead to the formation of new compounds .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, leading to various chemical transformations . These transformations can potentially affect a wide range of biochemical pathways, depending on the specific reactants and conditions involved .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties suggest that this compound could have good bioavailability, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the compound can form new bonds and create different molecules . These transformations can potentially lead to various downstream effects, depending on the specific reactants and products involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity can be affected by the presence of other substances that can act as nucleophiles or leaving groups . Additionally, factors such as temperature, pH, and solvent can also influence the compound’s reactivity and stability . It’s also important to note that the compound should be prevented from entering drains or being discharged into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 4-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of 2-nitrobenzaldehyde. This process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    4-Bromo-2-nitrobenzaldehyde: Similar structure but with a bromine atom instead of chlorine.

    2-Chloro-5-nitrobenzaldehyde: Similar structure but with the nitro group in a different position.

    4-Nitrobenzaldehyde: Similar structure but without the chlorine atom.

Uniqueness: 4-Chloro-2-nitrobenzaldehyde is unique due to its specific combination of functional groups (chlorine and nitro) and their positions on the benzaldehyde ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-chloro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPNQUMLOFWSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204090
Record name 4-Chloro-2-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5551-11-1
Record name 4-Chloro-2-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5551-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-nitrobenzaldehyde
Source ChemIDplus
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Record name 4-Chloro-2-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-nitrobenzaldehyde
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Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-nitrotoluene (514.8 mg, 3.000 mmol) and dimethylformamide dimethylacetal (1.200 ml, 1074 mg, 9.000 mmol) in DMF (1.2 ml) was heated at 135° C. in a sealed tube for 15 h. The reaction mixture was cooled to rt and added dropwise to a 20° C. solution of NaIO4 (1926 mg, 9.000 mmol) in water (6.18 ml) and DMF (3.09 ml). After 3 h, the mixture was treated with water (20 ml) and extracted with EtOAc (3×15 ml). The extracts were washed with water (3×15 ml) and brine (15 ml), and dried over MgSO4. After the solid was filtered off and the solvent was removed in vacuo, a brown solid of 4-chloro-2-nitrobenzaldehyde was obtained (J. Org. Chem. 2003, 68, 4104-4107). 1H NMR (CDCl3, 400 MHz) δ 7.74-7.78 (m, 1H), 7.94-7.96 (m, 1H), 8.11-8.12 (m, 1H), 10.39 (s, 1H).
Quantity
514.8 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
1926 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.18 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.09 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the improved synthesis method for 4-chloro-2-nitrobenzaldehyde as described in the research?

A1: The research highlights a novel and efficient approach to synthesize this compound []. This method utilizes readily available starting materials like 4-chloro-2-nitrotoluene and employs a two-step process involving enamination followed by oxidation. The significance lies in the simplicity of the process, cost-effectiveness, and environmentally friendly conditions compared to potential alternative synthetic routes. The reported yield of 75.6% for this compound under optimized conditions further emphasizes the practicality of this method for potential large-scale applications.

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